2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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Description
“2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine” is a chemical compound with a complex molecular structure. It consists of two main components, the imidazo[1,2-a]pyridine ring and the 1,3,2-dioxaborolan-2-yl group . The molecular formula is C14H20BN3O2 and the molecular weight is 273.14 .
Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of an imidazo[1,2-a]pyridine ring and a 1,3,2-dioxaborolan-2-yl group . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted density of 1.15±0.1 g/cm3 and a predicted pKa of 6.86±0.30 . More detailed physical and chemical properties might be found in specialized chemical databases or literature.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves the reaction of 2,8-dimethylimidazo[1,2-a]pyridine with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst.", "Starting Materials": [ "2,8-dimethylimidazo[1,2-a]pyridine", "tetramethyl-1,3,2-dioxaborolane", "catalyst" ], "Reaction": [ "Add 2,8-dimethylimidazo[1,2-a]pyridine and tetramethyl-1,3,2-dioxaborolane to a reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and stir for a specific amount of time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a solvent to remove impurities", "Dry the solid to obtain 2,8-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine" ] } | |
CAS No. |
1947395-70-1 |
Molecular Formula |
C15H21BN2O2 |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-12(9-18-8-11(2)17-13(10)18)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 |
InChI Key |
LJVWHIRQMKGXQK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)C)C |
Purity |
95 |
Origin of Product |
United States |
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